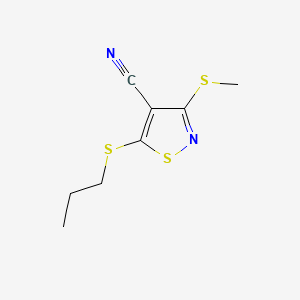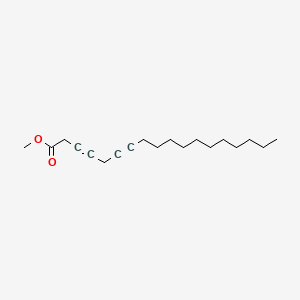![molecular formula C7H6ClNO B13973724 6-Chloro-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13973724.png)
6-Chloro-1,3-dihydrofuro[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1,3-dihydrofuro[3,4-c]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,3-dihydrofuro[3,4-c]pyridine typically involves the reaction of appropriate pyridine derivatives with chlorinating agents. One eco-friendly method involves the microwave-assisted synthesis of alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates and 4-arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones . This method offers advantages such as reduced solvent use, simplified work-up procedures, and lower energy consumption.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-1,3-dihydrofuro[3,4-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The furan and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium and organomagnesium compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
6-Chloro-1,3-dihydrofuro[3,4-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1,3-dihydrofuro[3,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis .
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure and have been extensively studied for their biological activities.
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol Hydrochloride: This compound is structurally similar and has applications in pharmaceutical research.
Uniqueness: 6-Chloro-1,3-dihydrofuro[3,4-c]pyridine is unique due to its specific chlorine substitution, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel biological mechanisms.
Propiedades
Fórmula molecular |
C7H6ClNO |
|---|---|
Peso molecular |
155.58 g/mol |
Nombre IUPAC |
6-chloro-1,3-dihydrofuro[3,4-c]pyridine |
InChI |
InChI=1S/C7H6ClNO/c8-7-1-5-3-10-4-6(5)2-9-7/h1-2H,3-4H2 |
Clave InChI |
OUPDGSRXTAPEKG-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC(=NC=C2CO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


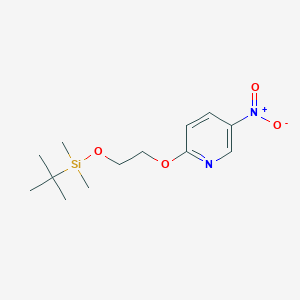
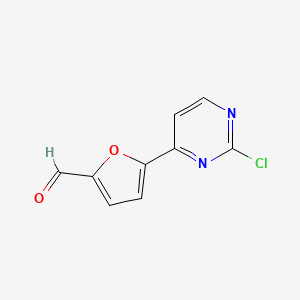
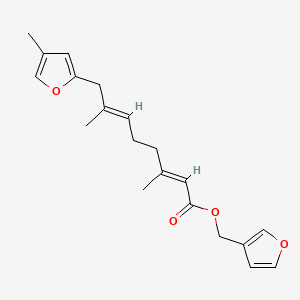
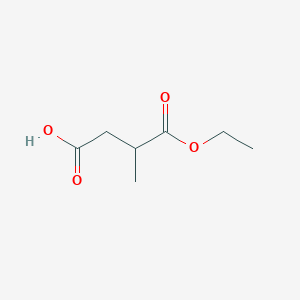
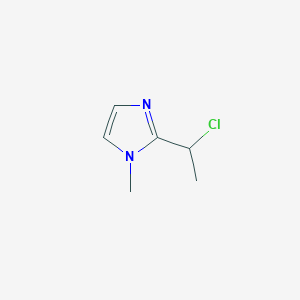
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)

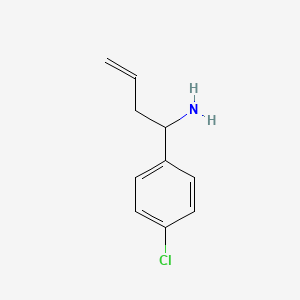
![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)
